2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
Overview
Description
TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) is a triglyceride composed of three chains of gamma-linolenic acid. Triglycerides are a type of lipid found in the blood and are the main constituents of body fat in humans and animals, as well as vegetable fat. Gamma-linolenic acid is an omega-6 fatty acid that is essential for human health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) typically involves the esterification of glycerol with gamma-linolenic acid. This reaction can be catalyzed by acids or enzymes. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Sulfuric acid or lipase enzymes
Solvents: Organic solvents like hexane or toluene
Industrial Production Methods
Industrial production of triglycerides often involves the use of biotechnological methods, such as microbial fermentation, to produce gamma-linolenic acid. The fatty acid is then purified and esterified with glycerol under controlled conditions to produce the desired triglyceride.
Chemical Reactions Analysis
Types of Reactions
TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) can undergo various chemical reactions, including:
Oxidation: The double bonds in the gamma-linolenic acid chains can be oxidized to form peroxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Hydrogenation: The double bonds can be hydrogenated to form saturated triglycerides.
Common Reagents and Conditions
Oxidation: Oxygen or ozone, often in the presence of a catalyst like cobalt or manganese.
Hydrolysis: Water, often with an acid or base catalyst.
Hydrogenation: Hydrogen gas, with a metal catalyst like palladium or nickel.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free gamma-linolenic acid and glycerol.
Hydrogenation: Saturated triglycerides.
Scientific Research Applications
TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) has various applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bio-based lubricants and surfactants.
Mechanism of Action
The biological effects of TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) are primarily due to the gamma-linolenic acid chains. Gamma-linolenic acid is converted in the body to dihomo-gamma-linolenic acid, which is a precursor to anti-inflammatory eicosanoids. These eicosanoids modulate inflammatory responses and have been shown to have various health benefits.
Comparison with Similar Compounds
Similar Compounds
TG(182(9Z,12Z)/182(9Z,12Z)/182(9Z,12Z)): Composed of linoleic acid chains.
TG(181(9Z)/181(9Z)/181(9Z)): Composed of oleic acid chains.
TG(160/182(9Z,12Z)/182(9Z,12Z)): Composed of palmitic and linoleic acid chains.
Uniqueness
TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) is unique due to its high content of gamma-linolenic acid, which is relatively rare in natural triglycerides. This high content of gamma-linolenic acid gives it distinct anti-inflammatory properties and makes it valuable for research and industrial applications.
Properties
IUPAC Name |
2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,54H,4-15,22-24,31-33,40-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWNJYEXZLCRR-OWSTVCCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC(OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)/18:3(6Z,9Z,12Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0053069 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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